An In-depth Technical Guide to 6-Thien-2-ylpyridine-2-carboxylic Acid
An In-depth Technical Guide to 6-Thien-2-ylpyridine-2-carboxylic Acid
CAS Number: 887981-86-4
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 6-Thien-2-ylpyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. From its fundamental properties to its synthesis and potential applications, this document serves as a technical resource for professionals engaged in cutting-edge research and development.
Introduction and Physicochemical Properties
6-Thien-2-ylpyridine-2-carboxylic acid, also known as 6-(2-thienyl)picolinic acid, is a bifunctional molecule incorporating a pyridine ring, a thiophene ring, and a carboxylic acid moiety.[1] This unique combination of three distinct chemical entities imparts a range of valuable properties, making it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[1] The presence of the carboxylic acid group enhances water solubility and provides a reactive handle for further chemical modifications, a critical aspect in drug development.[1]
| Property | Value | Source |
| CAS Number | 887981-86-4 | [1] |
| Molecular Formula | C₁₀H₇NO₂S | [1] |
| Molecular Weight | 205.23 g/mol | [1] |
| Appearance | Off-white to white solid | [1] |
| Boiling Point | ~412°C at 760 mmHg | [1] |
| Density | ~1.368 g/cm³ | [1] |
| Flash Point | ~203°C | [1] |
Safety Information: This compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment should be used when handling this chemical. For research use only.[1]
Synthesis and Purification
The synthesis of 6-Thien-2-ylpyridine-2-carboxylic acid is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in the synthesis of biaryl compounds and is particularly well-suited for coupling heteroaryl halides with heteroaryl boronic acids.
Synthetic Workflow: Suzuki-Miyaura Coupling
The logical workflow for the synthesis involves the coupling of a pyridine precursor with a thiophene precursor, followed by purification.
Caption: Synthetic workflow for 6-Thien-2-ylpyridine-2-carboxylic acid.
Detailed Experimental Protocol
This protocol is based on established methods for Suzuki-Miyaura couplings of similar heteroaryl compounds and provides a robust starting point for synthesis.
Materials:
-
6-Bromopicolinic acid
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-bromopicolinic acid (1.0 equivalent), thiophene-2-boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 90°C and stir vigorously under the inert atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield 6-Thien-2-ylpyridine-2-carboxylic acid as a solid. The purification of aryl-substituted picolinic acids can sometimes be challenging due to their polarity; careful selection of the eluent system is crucial for effective separation.
Spectroscopic Characterization
The structural confirmation of the synthesized 6-Thien-2-ylpyridine-2-carboxylic acid is achieved through various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyridine and thiophene rings, as well as the acidic proton of the carboxylic acid group (typically a broad singlet). |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (205.23 g/mol ). |
Applications in Drug Discovery and Medicinal Chemistry
Pyridine carboxylic acid isomers and their derivatives are pivotal scaffolds in modern pharmaceuticals, exhibiting a wide range of biological activities.[2] The incorporation of a thiophene ring, a well-known bioisostere of the benzene ring, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Thienopyridine derivatives have shown promise as anticancer agents.[3][4][5][6][7]
Potential as Anticancer Agents
The thienopyridine scaffold is present in a number of compounds with demonstrated anticancer activity.[3][4][5] Derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[3][5] The mechanism of action can vary, with some compounds targeting specific enzymes or signaling pathways involved in cancer progression.
Experimental Evaluation of Biological Activity
The biological activity of 6-Thien-2-ylpyridine-2-carboxylic acid and its derivatives can be assessed through a variety of in vitro and in vivo assays.
Caption: Workflow for the biological evaluation of potential anticancer compounds.
In Vitro Assays:
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Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic effects of the compound on various cancer cell lines.
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Apoptosis Assays (e.g., Annexin V staining, caspase activity assays): To investigate if the compound induces programmed cell death.
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Cell Cycle Analysis (e.g., flow cytometry): To determine if the compound causes cell cycle arrest at specific phases.
In Vivo Models:
-
Xenograft Models: Promising compounds from in vitro studies can be further evaluated in animal models, such as nude mice bearing human tumor xenografts, to assess their in vivo efficacy and toxicity.
Conclusion
6-Thien-2-ylpyridine-2-carboxylic acid is a valuable and versatile heterocyclic compound with significant potential in drug discovery and materials science. Its synthesis via the Suzuki-Miyaura cross-coupling reaction is a reliable and efficient method. The presence of the thienopyridine scaffold suggests that this compound and its derivatives are promising candidates for the development of novel therapeutic agents, particularly in the field of oncology. Further investigation into its biological activities and mechanism of action is warranted to fully explore its therapeutic potential.
References
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - NIH. Available from: [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - NIH. Available from: [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - ResearchGate. Available from: [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Available from: [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. Available from: [Link]
- US2578672A - Picolinic acid recovery - Google Patents.
-
Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available from: [Link]
-
Supporting Information Dipicolinic acid: A strong anchoring group with tunable redox and spectral behavior for stable Dye-Sensitized Solar Cells. - The Royal Society of Chemistry. Available from: [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine - Organic Syntheses Procedure. Available from: [Link]
-
Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. Available from: [Link]
-
Picolinic acid | C6H5NO2 | CID 1018 - PubChem. Available from: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. Available from: [Link]
-
Thiophene-2-carboxylic acid pyridin-2-yl-[(thiophen-2-ylmethyl)-carbamoyl]-methyl ester | C17H14N2O3S2 | CID 648315 - PubChem. Available from: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. Available from: [Link]
-
6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid - PubChem. Available from: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
-
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one - MDPI. Available from: [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. Available from: [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. Available from: [Link]
-
Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives | ACS Omega - ACS Publications. Available from: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - NIH. Available from: [Link]
-
Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - NIH. Available from: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available from: [Link]
-
Showing Compound Picolinic acid (FDB022926) - FooDB. Available from: [Link]
-
Thiophene-2-carboxylic acid - Wikipedia. Available from: [Link]
-
Picolinic acid - Wikipedia. Available from: [Link]
- US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents.
-
Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids - PubMed - NIH. Available from: [Link]
-
Synthesis, characterization and biological activities of metal(II) dipicolinate complexes derived from pyridine-2,6-dicarboxylic acid and 2-(piperazin-1-yl)ethanol - ResearchGate. Available from: [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemijournal.com [chemijournal.com]
